molecular formula C11H12Cl2N2O2 B13143785 N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide

Cat. No.: B13143785
M. Wt: 275.13 g/mol
InChI Key: ZVTATLUDPRSVTI-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C11H12Cl2N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide typically involves the reaction of 2,6-dichloro-3-formylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-(2,6-Dichloro-3-carboxypyridin-4-yl)pivalamide.

    Reduction: N-(2,6-Dichloro-3-hydroxymethylpyridin-4-yl)pivalamide.

    Substitution: N-(2,6-Dichloro-3-substituted-pyridin-4-yl)pivalamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide is not well-documented. as a derivative of pyridine, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
  • N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
  • N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide

Uniqueness

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide is unique due to the presence of two chlorine atoms and a formyl group on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

N-(2,6-dichloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12Cl2N2O2/c1-11(2,3)10(17)14-7-4-8(12)15-9(13)6(7)5-16/h4-5H,1-3H3,(H,14,15,17)

InChI Key

ZVTATLUDPRSVTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NC(=C1C=O)Cl)Cl

Origin of Product

United States

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